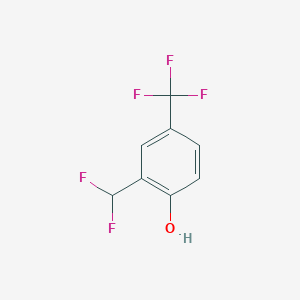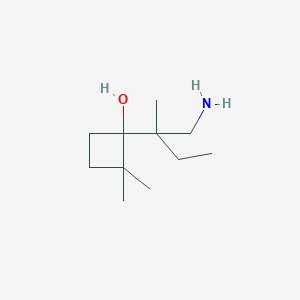
1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol is a complex organic compound with a unique structure that includes a cyclobutane ring, an amino group, and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a cyclobutanone derivative followed by amination and subsequent reduction. The reaction conditions often require the use of strong bases, such as sodium hydride, and reducing agents like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as palladium on carbon may be employed to facilitate hydrogenation steps, and high-pressure reactors may be used to handle the necessary conditions for cyclization and amination reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products
The major products formed from these reactions include various ketones, carboxylic acids, and substituted amines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutane ring provides a rigid structure that can influence the compound’s binding affinity and specificity. Pathways involved may include neurotransmitter modulation and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol
- (1-Amino-2-methylbutan-2-yl)(methyl)amine
- tert-Butyl [1-amino-1-(hydroxyimino)-2-methylbutan-2-yl]carbamate
Uniqueness
1-(1-Amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol is unique due to its combination of a cyclobutane ring with multiple methyl groups and an amino group. This structure provides distinct steric and electronic properties that influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-(1-amino-2-methylbutan-2-yl)-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-5-10(4,8-12)11(13)7-6-9(11,2)3/h13H,5-8,12H2,1-4H3 |
Clave InChI |
CKXMYSWRMKGMCN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C1(CCC1(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine](/img/structure/B13186872.png)
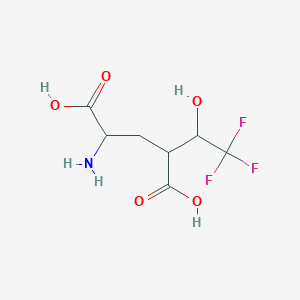

![Methyl 2-chloro-6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186896.png)
![(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol](/img/structure/B13186901.png)
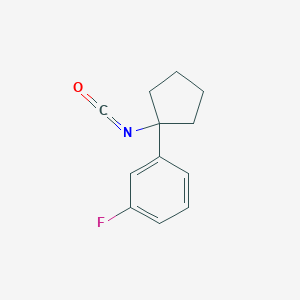
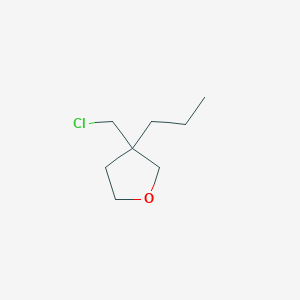
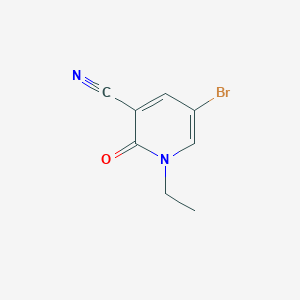
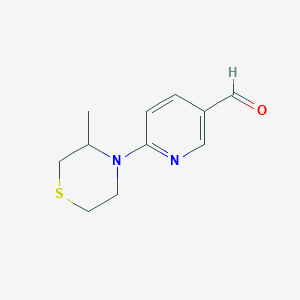
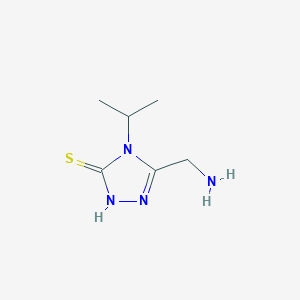
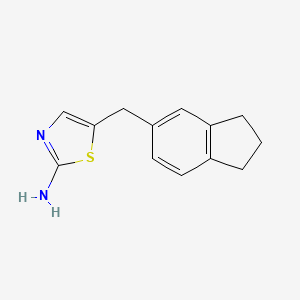
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)
